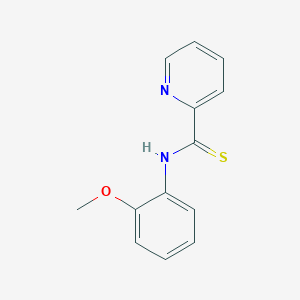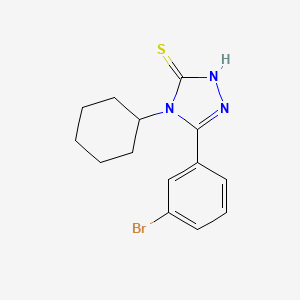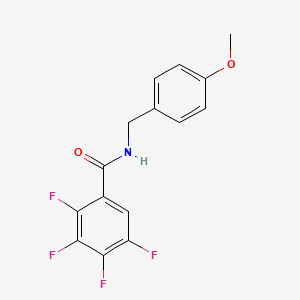![molecular formula C13H13Cl2NO2 B5732181 4-[3-(2,6-dichlorophenyl)acryloyl]morpholine](/img/structure/B5732181.png)
4-[3-(2,6-dichlorophenyl)acryloyl]morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[3-(2,6-dichlorophenyl)acryloyl]morpholine, also known as DCM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DCM is a morpholine derivative that has been synthesized through various methods.
Mecanismo De Acción
The mechanism of action of 4-[3-(2,6-dichlorophenyl)acryloyl]morpholine is not fully understood. However, it is believed that this compound exerts its antitumor activity by inhibiting the activity of topoisomerase II. This compound has also been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to exhibit cytotoxicity in various cancer cell lines. It has also been shown to inhibit the growth of bacteria and fungi. This compound has been shown to induce apoptosis in cancer cells. However, the exact biochemical and physiological effects of this compound are not fully understood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-[3-(2,6-dichlorophenyl)acryloyl]morpholine in lab experiments is its potential as an antitumor agent. This compound has been shown to exhibit cytotoxicity in various cancer cell lines. It has also been shown to inhibit the growth of bacteria and fungi. However, one of the main limitations of using this compound in lab experiments is its potential toxicity. This compound has been shown to exhibit toxicity in some animal models.
Direcciones Futuras
There are several future directions for the study of 4-[3-(2,6-dichlorophenyl)acryloyl]morpholine. One direction is the development of more efficient synthesis methods for this compound. Another direction is the study of the mechanism of action of this compound. Further studies are also needed to determine the exact biochemical and physiological effects of this compound. Additionally, more studies are needed to determine the potential toxicity of this compound in animal models. Finally, future studies should focus on the potential use of this compound as a fluorescent probe for the detection of metal ions.
Conclusion
In conclusion, this compound, also known as this compound, is a chemical compound that has potential applications in various fields. This compound has been synthesized through various methods and has been extensively studied for its potential use as an antitumor agent, as well as its potential as a fluorescent probe for the detection of metal ions. Although the exact mechanism of action of this compound is not fully understood, it has been shown to exhibit cytotoxicity in various cancer cell lines and inhibit the growth of bacteria and fungi. However, further studies are needed to determine the exact biochemical and physiological effects of this compound, as well as its potential toxicity in animal models.
Métodos De Síntesis
4-[3-(2,6-dichlorophenyl)acryloyl]morpholine can be synthesized through various methods. One of the most common methods is the reaction of 2,6-dichlorobenzoyl chloride with morpholine in the presence of a base. This reaction results in the formation of this compound. The purity of this compound can be increased through recrystallization.
Aplicaciones Científicas De Investigación
4-[3-(2,6-dichlorophenyl)acryloyl]morpholine has been extensively studied for its potential applications in various fields. One of the main applications of this compound is in the field of medicinal chemistry. This compound has been shown to exhibit antitumor activity in various cancer cell lines. It has also been shown to inhibit the growth of bacteria and fungi. This compound has also been studied for its potential use as a fluorescent probe for the detection of metal ions.
Propiedades
IUPAC Name |
(E)-3-(2,6-dichlorophenyl)-1-morpholin-4-ylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13Cl2NO2/c14-11-2-1-3-12(15)10(11)4-5-13(17)16-6-8-18-9-7-16/h1-5H,6-9H2/b5-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOCFGTSETGWADZ-SNAWJCMRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C=CC2=C(C=CC=C2Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C(=O)/C=C/C2=C(C=CC=C2Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>42.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47196624 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-chloro-N-{3-[N-(cyclopropylcarbonyl)ethanehydrazonoyl]phenyl}benzamide](/img/structure/B5732103.png)


![N'-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5732133.png)
![2-methoxy-6-nitro-4-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}phenol](/img/structure/B5732144.png)

![N-1,3-benzothiazol-2-yl-2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5732158.png)

![N-[2-(acetylamino)phenyl]-3-bromobenzamide](/img/structure/B5732162.png)
![4-ethyl-2-thioxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B5732164.png)
![5-methoxy-2-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]phenol](/img/structure/B5732167.png)
![8-methyl-2-phenyl-5,6-dihydrodipyrrolo[1,2-a:2',1'-c]pyrazine](/img/structure/B5732175.png)
![3-isobutoxy-N-[4-(4-morpholinylmethyl)phenyl]benzamide](/img/structure/B5732193.png)
